molecular formula C19H12BrNO6S B3542011 4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate

4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3542011
M. Wt: 462.3 g/mol
InChI Key: OTVLKAXAYSZPIE-UHFFFAOYSA-N
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Description

4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate is an organic compound that features a bromophenyl group, a nitrophenyl group, and a sulfonyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a bromophenyl boronic acid with a nitrophenyl sulfonyl benzoate under the catalysis of palladium and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative states. These interactions can modulate various biochemical pathways, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 2-[(2-nitrophenyl)sulfonyl]benzoate
  • 4-bromophenyl 2-[(3-nitrophenyl)sulfonyl]benzoate
  • 4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Uniqueness

4-bromophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl) 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO6S/c20-13-5-9-15(10-6-13)27-19(22)17-3-1-2-4-18(17)28(25,26)16-11-7-14(8-12-16)21(23)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVLKAXAYSZPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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